molecular formula C13H14N2O B2480068 2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol CAS No. 1397231-60-5

2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol

Cat. No.: B2480068
CAS No.: 1397231-60-5
M. Wt: 214.268
InChI Key: VIVHFIHJTGDVMC-UHFFFAOYSA-N
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Description

2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a methyl group, and a pyridin-3-yl group attached to an amino group

Properties

IUPAC Name

2-methyl-4-[methyl(pyridin-3-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-8-11(5-6-13(10)16)15(2)12-4-3-7-14-9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHFIHJTGDVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol typically involves the reaction of 2-methyl-4-nitrophenol with methyl(pyridin-3-yl)amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas.

    Substitution: The methyl group can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas, and palladium on carbon.

    Substitution: Halogens (chlorine, bromine), electrophiles (sulfonyl chlorides, acyl chlorides).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the modulation of cellular signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenol
  • 2-Methyl-4-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenol
  • 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid

Uniqueness

2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the pyridin-3-yl group attached to the amino group enhances its reactivity and potential for various applications compared to similar compounds.

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